2-Methyl-1-(3-nitrophenyl)-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-methyl-1-(3-nitrophenyl)imidazole |
InChI |
InChI=1S/C10H9N3O2/c1-8-11-5-6-12(8)9-3-2-4-10(7-9)13(14)15/h2-7H,1H3 |
InChI Key |
NWJJNEBUOHISEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Computational Design and Screening:in Silico Methods Will Play an Increasingly Important Role in Predicting the Properties and Potential Applications of New Imidazole Derivatives. Computational Screening Can Accelerate the Discovery of Compounds Like 2 Methyl 1 3 Nitrophenyl 1h Imidazole with Desired Characteristics for Specific Applications, Reducing the Need for Extensive Experimental Work.
Advanced Research Applications and Future Perspectives in Imidazole Chemistry
Applications in Catalysis and Coordination Chemistry
The imidazole (B134444) framework is a well-established ligand in coordination chemistry and a precursor to N-heterocyclic carbenes (NHCs), which are powerful catalysts for a myriad of organic transformations. The presence of both a methyl group at the 2-position and a nitrophenyl substituent at the 1-position of "2-Methyl-1-(3-nitrophenyl)-1H-imidazole" offers intriguing possibilities for its application in these fields.
Imidazole derivatives are known to be effective ligands in ruthenium-catalyzed hydroesterification of alkenes. These ligands can promote the reaction and suppress undesirable side reactions. The specific electronic and steric properties of this compound, influenced by the electron-withdrawing nitro group and the methyl group, could modulate the catalytic activity and selectivity of metal complexes.
In the realm of coordination chemistry, imidazole derivatives are prized for their ability to form stable complexes with a wide range of metal ions. These complexes are foundational to the development of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. The nitrogen atoms of the imidazole ring in this compound can coordinate to metal centers, while the nitrophenyl group can influence the framework's topology and electronic properties. For instance, the synthesis of MOFs using imidazole-based linkers has been shown to create materials with excellent CO2 adsorption capabilities. The specific structure of this compound could lead to the formation of novel MOFs with tailored properties.
Contributions to Advanced Materials Science (e.g., Ionic Liquids)
The quest for novel materials with tunable properties has led to significant interest in ionic liquids (ILs), which are salts with melting points below 100 °C. Imidazolium-based ILs are among the most extensively studied due to their high thermal stability, tunable viscosity, and miscibility with a wide range of solvents.
The quaternization of the imidazole nitrogen in "this compound" can lead to the formation of imidazolium (B1220033) salts, the building blocks of ionic liquids. For example, the related compound 1-methyl-3-(2-(3-nitrophenyl)-2-oxoethyl)-1H-imidazol-3-ium bromide is a known imidazolium salt. sigmaaldrich.com The synthesis of such salts often involves the reaction of an N-substituted imidazole with an alkyl halide. sapub.org The presence of the nitrophenyl group in the resulting imidazolium cation would significantly impact the physicochemical properties of the corresponding ionic liquid, such as its polarity, viscosity, and thermal stability. These tailored properties could make such ILs suitable for specialized applications, including as electrolytes in batteries, solvents for chemical reactions, or as matrices for mass spectrometry.
The synthesis of long-chain imidazolium acetate (B1210297) ionic liquids has been achieved through a one-pot, on-water reaction, demonstrating a greener approach to IL production. nih.gov This methodology could potentially be adapted for the synthesis of ILs derived from this compound.
Chemical Biology Applications (e.g., Protein/Peptide Modification, Nucleic Acid Labeling)
The imidazole ring is a key functional group in biological systems, most notably in the amino acid histidine, which plays a crucial role in enzyme catalysis and protein structure. This biological relevance has inspired the use of synthetic imidazole derivatives in chemical biology for applications such as protein and nucleic acid modification and labeling.
While direct applications of "this compound" in this area are not yet widely reported, its structural motifs suggest potential utility. For instance, the nitroaromatic group can be chemically reduced to an amine, which can then be used for bioconjugation reactions. This would allow the imidazole core to be attached to biomolecules, potentially serving as a probe or a modulator of biological function.
Furthermore, imidazole derivatives are involved in methods for labeling the 5'-end of RNA. mdpi.com The specific reactivity of the imidazole ring can be harnessed to attach fluorescent dyes or other reporter molecules to nucleic acids, facilitating their study by techniques such as single-molecule fluorescence spectroscopy. The unique substitution pattern of this compound could offer advantages in terms of reaction kinetics or the stability of the resulting labeled biomolecule.
Sustainable and Environmentally Benign Synthesis of Imidazole Derivatives
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of organic compounds. The preparation of imidazole derivatives is no exception, with numerous efforts directed towards developing more sustainable synthetic routes.
Traditional methods for imidazole synthesis often involve harsh reagents and solvents. However, recent research has focused on catalyst-free and solvent-free approaches, as well as the use of greener catalysts and solvents. For instance, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved using a catalyst-free approach in the bio-based solvent ethyl lactate. researchgate.net Another green method involves the use of nano aluminum nitride as a solid source of ammonia (B1221849) in a solvent-free, one-pot reaction to produce tri- and tetrasubstituted imidazoles in high yields. ias.ac.in
A catalyst-free synthesis of 2,4-disubstituted-1H-imidazoles through the [3+2] cyclization of vinyl azides with amidines has also been reported, offering a metal-free alternative. acs.org These sustainable methodologies could be adapted for the synthesis of "this compound" and its derivatives, reducing the environmental impact of their production.
Table 1: Examples of Green Synthesis Strategies for Imidazole Derivatives
| Strategy | Key Features | Reactants/Catalysts | Reference |
| Catalyst-Free, Bio-based Solvent | Use of a renewable solvent, no catalyst required. | Benzil, aldehydes, ammonium (B1175870) acetate in ethyl lactate | researchgate.net |
| Solid Ammonia Source, Solvent-Free | Avoids organic solvents and catalysts, high yields. | Aldehydes, benzil, nano aluminum nitride | ias.ac.in |
| Catalyst-Free Cyclization | Metal-free reaction, forms 2,4-disubstituted imidazoles. | Vinyl azides, amidines | acs.org |
| Recyclable Catalyst | Use of a solid-supported acid catalyst that can be reused. | 1,2-diketone, aldehyde, ammonium salts with HBF4–SiO2 | rsc.org |
Future Trajectories for Research and Development of Imidazole Derivatives, Including this compound
The future of imidazole chemistry is bright, with ongoing research poised to unlock new applications and functionalities. For "this compound" and its analogs, several key research directions can be envisioned.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
